Cas no 1234366-99-4 (3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride)

3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride 化学的及び物理的性質
名前と識別子
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- SB17691
- 3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride
- 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride
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- インチ: 1S/C16H14Cl3NO2S.ClH/c1-20-8-14(10-3-2-4-12(5-10)23(19,21)22)13-6-11(17)7-16(18)15(13)9-20;/h2-7,14H,8-9H2,1H3;1H
- InChIKey: KTNLNWMYMCIHHU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1CN(C)CC2C1C=CC=C(C=1)S(=O)(=O)Cl)Cl.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 524
- トポロジー分子極性表面積: 45.8
3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM228535-1g |
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzene-1-sulfonyl chloride hydrochloride |
1234366-99-4 | 95% | 1g |
$*** | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1214694-1g |
3-(6,8-Dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonyl chloride hydrochloride |
1234366-99-4 | 98% | 1g |
¥27856.00 | 2024-08-09 |
3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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7. Book reviews
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochlorideに関する追加情報
Introduction to 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride and Its Applications
The compound with the CAS number 1234366-99-4 is a highly specialized chemical entity known as 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug development. The intricate molecular framework of this compound, featuring a benzenesulfonyl chloride moiety linked to a 6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl group, makes it a promising candidate for various biochemical and medicinal applications.
In recent years, the pharmaceutical industry has witnessed a surge in the demand for novel compounds that exhibit potent biological activity. The 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride stands out among these due to its ability to interact with biological targets in a highly specific manner. This specificity is crucial for the development of drugs that can target diseases with high precision, minimizing side effects and enhancing therapeutic efficacy.
The benzenesulfonyl chloride moiety is particularly noteworthy as it serves as a versatile intermediate in organic synthesis. This functional group can undergo various transformations, allowing chemists to modify the molecule further and tailor its properties for specific applications. In particular, the sulfonyl chloride group is known for its reactivity with nucleophiles, making it an excellent tool for constructing more complex molecular architectures.
The 6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl group adds another layer of complexity to the compound. Isoquinoline derivatives are well-documented for their pharmacological properties and have been extensively studied for their potential in treating various diseases. The presence of chlorine atoms at the 6 and 8 positions enhances the lipophilicity of the molecule, which can be advantageous for crossing biological membranes. Additionally, the methyl group at the 2 position contributes to steric hindrance, which can influence how the molecule interacts with biological targets.
Recent studies have highlighted the importance of understanding the structural features of molecules in relation to their biological activity. The 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride has been investigated for its potential role in modulating various enzymatic pathways. For instance, its ability to inhibit certain kinases has been explored in preclinical studies, suggesting its utility in developing treatments for cancers and inflammatory diseases.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into pharmaceutical products. Solubility is a critical factor in drug development as it affects how a drug is absorbed and distributed within the body. By incorporating a hydrochloride salt, researchers can improve the bioavailability of the active compound.
In addition to its potential therapeutic applications, this compound has also shown promise in materials science. The unique combination of functional groups makes it a valuable building block for synthesizing polymers and other advanced materials. These materials could find applications in electronics, coatings, and even biodegradable plastics.
The synthesis of 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques are employed to ensure high yield and purity. These techniques include catalytic hydrogenation, nucleophilic substitution reactions, and protective group strategies. The complexity of the synthesis underscores the compound's significance and highlights the expertise required to produce it on an industrial scale.
Ongoing research continues to uncover new applications for this compound. Collaborative efforts between chemists and biologists are essential for translating these findings into tangible benefits for society. The integration of computational modeling and high-throughput screening technologies is accelerating the discovery process by enabling rapid evaluation of thousands of compounds.
The future prospects for 3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yllbenzenesulfonyl chloride;hydrochloride are vast. As our understanding of biological systems grows more sophisticated, so too does our ability to design molecules that interact with them in meaningful ways. This compound represents just one example of how cutting-edge chemistry can contribute to solving some of humanity's most pressing health challenges.
1234366-99-4 (3-(6,8-Dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)benzenesulfonyl chloride;hydrochloride) 関連製品
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